1-(Pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrazine ring attached to a pyrrolidine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pyrrolidine-3-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: Shares the pyrazine ring but lacks the pyrrolidine moiety.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the pyrazine moiety.
N-(pyrazine-2-carbonyl)piperazine: Similar structure but with a piperazine ring instead of pyrrolidine.
Uniqueness: 1-(Pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrazine and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its individual components or similar compounds .
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c14-9(8-5-11-2-3-12-8)13-4-1-7(6-13)10(15)16/h2-3,5,7H,1,4,6H2,(H,15,16) |
InChI Key |
ROFPOYLLNUGBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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